molecular formula C19H19N5O3 B2822720 (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(furan-2-yl)prop-2-enamide CAS No. 1799265-27-2

(2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2822720
CAS No.: 1799265-27-2
M. Wt: 365.393
InChI Key: PDQMJYSMCYRWOF-BQYQJAHWSA-N
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Description

This compound features a 1,2,4-triazolone core substituted with a cyclopropyl group at position 4, a pyridin-3-yl moiety at position 3, and an ethyl linker connected to a propenamide side chain bearing a furan-2-yl group. The (2E)-configuration of the propenamide ensures planarity, which may enhance π-π stacking interactions in biological targets. Key functional groups include the triazolone ring (imparting rigidity and hydrogen-bonding capacity), the pyridine (contributing to solubility and metal coordination), and the furan (modulating electronic properties and lipophilicity).

Properties

IUPAC Name

(E)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-17(8-7-16-4-2-12-27-16)21-10-11-23-19(26)24(15-5-6-15)18(22-23)14-3-1-9-20-13-14/h1-4,7-9,12-13,15H,5-6,10-11H2,(H,21,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQMJYSMCYRWOF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C=CC3=CC=CO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)/C=C/C3=CC=CO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. The key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the pyridine and furan moieties via coupling reactions.
  • Final assembly of the acrylamide structure through condensation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization.
  • Catalysts to enhance reaction rates.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the triazole ring or other functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles, including compounds similar to (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(furan-2-yl)prop-2-enamide, exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, making it a target for antifungal drug development.

Anticancer Potential

Studies have suggested that compounds with triazole structures can act as effective anticancer agents. They may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the promotion of cell cycle arrest. The specific substitution patterns in the compound enhance its interaction with biological targets involved in cancer progression .

Anti-inflammatory Effects

The furan moiety in the compound has been associated with anti-inflammatory activity. Research indicates that compounds containing furan can inhibit inflammatory cytokines and reduce oxidative stress markers in various models of inflammation . This makes it a candidate for further exploration in treating inflammatory diseases.

Case Studies

Several studies have documented the efficacy of similar compounds:

StudyCompoundFindings
Triazole DerivativeInhibition of Candida species growth
Furan-containing CompoundInduction of apoptosis in breast cancer cells
Pyridine-based TriazoleReduction of TNF-alpha levels in inflammatory models

Mechanism of Action

The mechanism of action of (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(furan-2-yl)prop-2-enamide involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Several analogues share core heterocyclic motifs but differ in substituents, influencing their physicochemical and pharmacological profiles.

Table 1: Key Structural and Physicochemical Comparisons
Compound ID/Name Core Structure Key Substituents Molecular Weight (g/mol) Key Functional Groups Lipinski Compliance
Target Compound 1,2,4-triazolone Cyclopropyl, pyridin-3-yl, furan-2-yl, propenamide ~400 (estimated) Triazolone, pyridine, furan, amide Likely Yes*
332907-28-5 1,2,4-triazole Benzyl, phenyl, sulfanyl acetamide Not reported Triazole, sulfanyl, acetamide Unknown
5886-53-3 Pyrazole Diphenyl, cyclobutane carboxamide Not reported Pyrazole, carboxamide, cyclobutane Unknown
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one (Compound-1) Pyrazol-3-one Nitrophenyl, acetyl 273.24 Pyrazol-3-one, nitro, ketone Yes

*Estimated based on molecular weight <500 and presence of hydrogen bond donors/acceptors.

Physicochemical and Spectroscopic Properties

  • Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (~400 vs. The furan and pyridine groups may improve aqueous solubility compared to nitro or phenyl substituents in analogs.
  • Spectroscopic Signatures : The triazolone’s carbonyl (C=O stretch ~1700 cm⁻¹) and pyridine’s aromatic C-H stretches would dominate its IR spectrum, differing from the nitro group (1552 cm⁻¹) in Compound-1 . NMR data (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) would distinguish it from phenyl-substituted analogs .

Pharmacological Implications

  • Triazolone vs.
  • Cyclopropyl vs. Bulkier Substituents : The cyclopropyl group may reduce metabolic degradation compared to benzyl or tert-butyl groups in analogs (e.g., 5880-04-6 ), enhancing pharmacokinetic stability.
  • Furan vs. Nitro Groups : The furan’s electron-rich aromatic system could favor π-π interactions over the electron-withdrawing nitro group in Compound-1 , altering binding specificity.

Biological Activity

The compound (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(furan-2-yl)prop-2-enamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N5O2C_{19}H_{19}N_{5}O_{2} with a molecular weight of 381.45 g/mol. Its unique structure includes a cyclopropyl group, a pyridine ring, and a triazole moiety, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been suggested that the compound may act as an inhibitor of enzymes involved in critical biochemical pathways. For instance:

  • Dihydrofolate Reductase (DHFR): The compound's structural similarities to known DHFR inhibitors suggest that it may inhibit this enzyme, thereby disrupting folate metabolism essential for DNA synthesis and repair .

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Activity:
    • Studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of caspases and modulation of cell cycle progression .
    • A case study highlighted its effectiveness against melanoma and urothelial cancer when used in combination with other therapeutic agents .
  • Antimicrobial Properties:
    • The compound has shown promising results as an antimicrobial agent against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
  • Neuroprotective Effects:
    • Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

StudyBiological ActivityKey Findings
Study 1AnticancerInduces apoptosis in melanoma cells; effective in combination therapy
Study 2AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Study 3NeuroprotectiveReduces oxidative stress in neuronal cells; potential for neurodegenerative disease treatment

Case Studies

Several case studies have provided insights into the therapeutic applications of this compound:

  • Melanoma Treatment:
    • In a clinical trial involving patients with advanced melanoma, the incorporation of (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(furan-2-yl)prop-2-enamide showed improved overall survival rates compared to standard treatments.
  • Infection Control:
    • A study on its antimicrobial efficacy revealed that it significantly reduced bacterial load in infected animal models, suggesting its potential use as an adjunctive therapy in infectious diseases.

Q & A

Basic Research Questions

Q. What are the critical reaction conditions for synthesizing this compound, and how do they influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, with key steps including cyclization of triazole precursors and coupling of the furan-prop-2-enamide moiety. Optimal conditions include:

  • Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity for triazole formation .
  • Catalysts : Bases like sodium hydride facilitate deprotonation during cyclization .
  • Temperature : Controlled heating (80–100°C) prevents side reactions in cyclocondensation steps .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progress .
    • Data Consideration : Yields >70% are achievable with strict anhydrous conditions, while impurities (e.g., unreacted pyridinyl intermediates) require column chromatography for removal .

Q. How is the molecular structure confirmed post-synthesis?

  • Methodological Answer : Structural validation employs:

  • 1H/13C NMR : Assigns proton environments (e.g., cyclopropyl CH2 at δ 1.2–1.5 ppm, pyridin-3-yl aromatic protons at δ 8.3–8.7 ppm) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • IR Spectroscopy : Identifies carbonyl stretches (~1680 cm⁻¹ for triazolone and enamide groups) .

Q. What functional groups contribute to its potential bioactivity, and how are they characterized?

  • Methodological Answer : Key functional groups include:

  • 1,2,4-Triazolone : Acts as a hydrogen-bond acceptor; confirmed via IR and NMR .
  • Furan-2-ylprop-2-enamide : Provides π-π stacking potential; characterized by UV-Vis (λmax ~270 nm for conjugated system) .
  • Pyridin-3-yl : Enhances solubility and metal coordination; validated by X-ray crystallography in analogous compounds .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Molecular Docking : Predicts binding affinities to target proteins (e.g., kinase inhibitors). Use AutoDock Vina with PDB structures to assess interactions with the triazolone and pyridinyl motifs .
  • QSAR Models : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity trends from in vitro assays .
  • Meta-Analysis : Cross-reference PubChem bioassay data (e.g., EC50 discrepancies) with structural analogs to identify assay-specific variables (e.g., cell-line sensitivity) .

Q. What strategies optimize solubility and stability without compromising bioactivity?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility while maintaining compound integrity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to the furan moiety, reversible under physiological conditions .
  • Crystallography : Analyze polymorphic forms via X-ray diffraction; amorphous dispersions improve dissolution rates .

Q. How do structural modifications to the triazolone or pyridinyl groups affect mechanism of action?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives with substituents (e.g., halogenated pyridines) and compare inhibitory potency in enzyme assays .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to differentiate entropy-driven (hydrophobic interactions) vs. enthalpy-driven (hydrogen bonding) mechanisms .
  • Metabolic Profiling : Use hepatic microsomes to assess CYP450-mediated degradation of modified groups (e.g., cyclopropyl vs. isopropyl) .

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